ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chloro and nitro group on the indole ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate typically involves the nitration and chlorination of indole derivatives. One common method includes:
Chlorination: The addition of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole ring can be oxidized to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Ethyl 7-amino-5-nitro-1H-indole-2-carboxylate.
Substitution: Ethyl 7-substituted-5-nitro-1H-indole-2-carboxylate.
Oxidation: Various oxidized indole derivatives.
Scientific Research Applications
Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, modifying the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloroindole-2-carboxylate: Similar structure but lacks the nitro group.
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate: Similar structure but has a phenyl group instead of a chloro group.
Uniqueness
Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate is unique due to the presence of both chloro and nitro groups on the indole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9ClN2O4 |
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Molecular Weight |
268.65 g/mol |
IUPAC Name |
ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9ClN2O4/c1-2-18-11(15)9-4-6-3-7(14(16)17)5-8(12)10(6)13-9/h3-5,13H,2H2,1H3 |
InChI Key |
APQKETMMPJEUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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